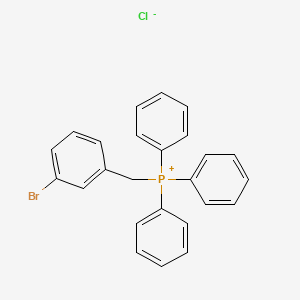

(3-BroMobenzyl)triphenylphosphoniuM chloride

描述

(3-BroMobenzyl)triphenylphosphoniuM chloride: is an organophosphorus compound with the molecular formula C25H21BrClP and a molecular weight of 467.77 g/mol . This compound is characterized by the presence of a triphenylphosphonium group attached to a 3-bromobenzyl moiety. It is commonly used in organic synthesis and has various applications in scientific research.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (3-BroMobenzyl)triphenylphosphoniuM chloride typically involves the reaction of triphenylphosphine with 3-bromobenzyl chloride. The reaction is usually carried out in an organic solvent such as toluene or xylene under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain a high-purity compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using similar reaction conditions. The use of microwave irradiation has been reported to accelerate the reaction, resulting in higher yields and shorter reaction times . This method involves the microwave-assisted reaction of triphenylphosphine with 3-bromobenzyl chloride in the absence of a solvent or in the presence of a minimal amount of solvent.

化学反应分析

Mechanism:

-

Ylide Formation : Deprotonation of the phosphonium salt with a strong base (e.g., NaOH) generates a phosphorus ylide.

-

Carbonyl Addition : The ylide reacts with aldehydes via a [2+2] cycloaddition, forming an oxaphosphetane intermediate.

-

Elimination : The intermediate decomposes to yield the alkene and triphenylphosphine oxide .

Example Reaction:

| Aldehyde | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Benzaldehyde | CH₂Cl₂, 50% NaOH, 0.5h stirring | (3-Bromostyryl)benzene | ~75% | |

| 4-Chlorobenzaldehyde | MeCN, Cs₂CO₃, visible-light catalysis | 3-Bromo-4'-chlorostilbene | 82% |

Key Observations :

-

The bromine substituent on the benzyl group enhances electrophilicity, accelerating ylide reactivity .

-

Polar aprotic solvents (e.g., CH₂Cl₂) improve reaction efficiency compared to protic solvents .

Appel-Type Halogenation Reactions

The compound participates in halogen-exchange reactions, similar to the Appel reaction, where it acts as a bromide source.

Reaction with Alcohols:

| Alcohol | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 4-Bromobenzyl alcohol | PPh₃, BrCCl₃, CH₂Cl₂, rt, 14h | 4-Bromobenzyl bromide | 63% | |

| 1-Octanol | BrCCl₃, PPh₃, CH₃CN | 1-Bromooctane | 58% |

Mechanistic Insight :

-

Triphenylphosphine (PPh₃) reduces BrCCl₃ to generate PPh₃·Br₂, which facilitates bromide substitution .

-

The reaction is solvent-dependent: CH₃CN favors bromide formation, while CH₂Cl₂ yields mixed halides .

Nucleophilic Substitution Reactions

The bromide counterion in the phosphonium salt can act as a nucleophile in SN₂ reactions.

Example:

| Substrate | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methyl 4-bromobenzoate | Phenol, reflux, 5h | 4-Bromobenzoic acid-PPh₃ adduct | 73% |

Notes :

-

Electron-withdrawing groups (e.g., -Br) on the benzyl ring increase the leaving-group ability of the bromide .

Thermal Decomposition

Under flash vacuum pyrolysis (FVP), the compound decomposes to form carbenes and stilbene derivatives.

Pathway:

-

Phosphine Elimination : Loss of PPh₃ generates a benzyl carbene intermediate.

-

Carbene Insertion : Intramolecular insertion forms episulfones or bibenzyl derivatives .

Products Observed :

Comparison with Analogous Phosphonium Salts

| Compound | Reactivity in Wittig Reaction | Halogenation Efficiency | Thermal Stability |

|---|---|---|---|

| (3-Bromobenzyl)triphenylphosphonium chloride | High (Br enhances electrophilicity) | Moderate (Br⁻ nucleophile) | Decomposes at >250°C |

| (4-Chlorobenzyl)triphenylphosphonium chloride | Moderate | High (Cl⁻ better leaving group) | Stable up to 300°C |

| Benzyltriphenylphosphonium chloride | Low (no electron-withdrawing group) | Low | Stable up to 310°C |

科学研究应用

Chemical Synthesis Applications

1.1. Synthesis of Phosphonium Ylides

(3-Bromobenzyl)triphenylphosphonium chloride is frequently utilized to generate phosphonium ylides, which are key intermediates in organic synthesis. These ylides can participate in various reactions, including the Wittig reaction, leading to the formation of alkenes from carbonyl compounds. The ability to form stable ylides makes this compound a valuable tool for synthetic chemists.

1.2. Reactions with Carbonyl Compounds

The compound can react with carbonyl compounds to yield olefins through the Wittig reaction mechanism. This transformation is crucial in the synthesis of complex organic molecules, including pharmaceuticals and natural products .

Therapeutic Applications

2.1. Anticancer Activity

Research has indicated that derivatives of triphenylphosphonium compounds exhibit potential anticancer properties. For instance, studies have shown that mitochondrial-targeted triphenylphosphonium derivatives can enhance the efficacy of chemotherapeutic agents by improving their uptake into cancer cells . The cationic nature of this compound allows it to accumulate in mitochondria, where it can exert cytotoxic effects on cancer cells.

2.2. Mitochondrial Uncouplers

This compound has been explored as a mitochondrial uncoupler, which can disrupt the proton gradient across mitochondrial membranes, potentially leading to increased energy expenditure and apoptosis in cancer cells . Such mechanisms are being investigated for their therapeutic implications in treating metabolic disorders and obesity.

Material Science Applications

3.1. Conductive Polymers

this compound is also used in the development of conductive polymers and materials due to its ionic properties. These materials have applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

3.2. Ink Formulations

The compound has been utilized in formulating inks for inkjet printing, where its properties contribute to water-fastness and stability of colors in printed materials . This application highlights its versatility beyond traditional chemical synthesis.

Case Studies and Research Findings

作用机制

The mechanism of action of (3-BroMobenzyl)triphenylphosphoniuM chloride involves its ability to target and accumulate in mitochondria. The triphenylphosphonium group facilitates the compound’s entry into the mitochondria, where it can exert its effects. This targeting ability is due to the positive charge on the phosphonium group, which is attracted to the negatively charged mitochondrial membrane . Once inside the mitochondria, the compound can interfere with mitochondrial function, leading to apoptosis in cancer cells or other biological effects.

相似化合物的比较

- (3-Bromopropyl)triphenylphosphonium bromide

- (4-Bromobutyl)triphenylphosphonium bromide

- (6-Bromohexyl)triphenylphosphonium bromide

Comparison: (3-BroMobenzyl)triphenylphosphoniuM chloride is unique due to the presence of the 3-bromobenzyl group, which imparts distinct reactivity and targeting properties compared to other similar compounds. For example, (3-Bromopropyl)triphenylphosphonium bromide has a shorter alkyl chain, which affects its reactivity and biological activity . Similarly, (4-Bromobutyl)triphenylphosphonium bromide and (6-Bromohexyl)triphenylphosphonium bromide have different chain lengths, influencing their chemical and biological properties .

生物活性

(3-Bromobenzyl)triphenylphosphonium chloride is a cationic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and antimicrobial applications. This article explores its synthesis, biological activity, structure-activity relationships, and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of triphenylphosphine with 3-bromobenzyl chloride. The general reaction can be summarized as follows:

This synthesis allows for the introduction of a bromobenzyl group, which is crucial for its biological activity.

Antiproliferative Effects

Research indicates that triphenylphosphonium (TPP) derivatives, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. A study highlighted that TPP cations are effective in inhibiting cancer cell growth due to their ability to disrupt mitochondrial function. For instance, compounds with hydrophobic alkyl chains showed enhanced cytotoxicity against cancer cells while sparing non-malignant cells. The presence of the bromobenzyl moiety is believed to enhance this selectivity by increasing membrane permeability and mitochondrial accumulation .

Table 1: Antiproliferative Activity of TPP Derivatives

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| Dodecyl-TPP | 0.25 | MCF-7 (Breast Carcinoma) |

| (3-Bromobenzyl)TPP chloride | <10 | A375 (Melanoma) |

| Propyl-TPP | 5 | PC-3 (Prostate Cancer) |

The mechanism through which this compound exerts its effects is primarily through mitochondrial targeting. The compound accumulates in mitochondria due to the negative membrane potential and subsequently induces mitochondrial dysfunction, leading to increased oxidative stress and apoptosis in cancer cells. This selective targeting is attributed to the hydrophobic nature of the TPP cation, which facilitates its passage through lipid membranes .

Antimicrobial Activity

In addition to its anticancer properties, this compound also demonstrates significant antimicrobial activity. A study reported that TPP salts exhibited potent antibacterial effects against multidrug-resistant strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's ability to disrupt bacterial membranes and interfere with cellular processes contributes to its effectiveness as an antibiotic agent .

Table 2: Antimicrobial Efficacy of TPP Derivatives

| Compound | Minimum Inhibitory Concentration (MIC, µg/mL) | Target Bacteria |

|---|---|---|

| (3-Bromobenzyl)TPP chloride | 0.250 | MRSA |

| Ethyl triphenylphosphonium bromide | 0.500 | E. coli |

| Bis-triphenyl phosphonium-based nano vesicles | 0.125 | Various ESKAPE pathogens |

Case Studies

- Anticancer Study : A study evaluated several TPP derivatives for their cytotoxicity against human cancer cell lines using MTT assays. The results indicated that this compound had an IC50 value below 10 μM in A375 melanoma cells, demonstrating significant antiproliferative activity compared to non-malignant fibroblasts .

- Antimicrobial Study : In a screening of over 167,000 compounds for antibacterial activity, TPP derivatives were found to be effective against MRSA with low cytotoxicity towards human cell lines, indicating their potential as therapeutic agents against resistant bacterial strains .

属性

IUPAC Name |

(3-bromophenyl)methyl-triphenylphosphanium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21BrP.ClH/c26-22-12-10-11-21(19-22)20-27(23-13-4-1-5-14-23,24-15-6-2-7-16-24)25-17-8-3-9-18-25;/h1-19H,20H2;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQXLRBIBLGYXIN-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CC2=CC(=CC=C2)Br)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21BrClP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。